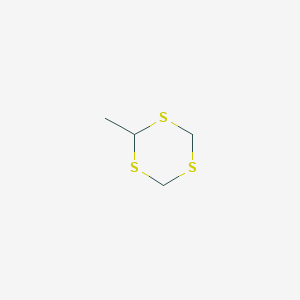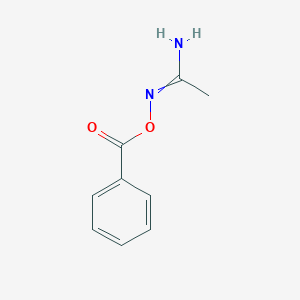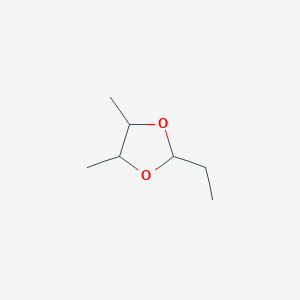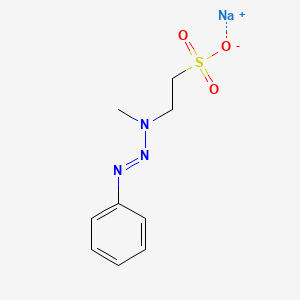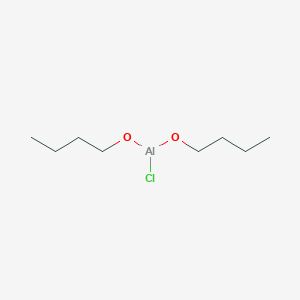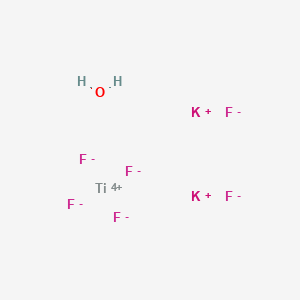
Potassium fluotitanate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium fluotitanate hydrate is an inorganic compound with the chemical formula K₂TiF₆·xH₂O. It is a hydrated form of potassium fluotitanate, which is known for its significant industrial applications, particularly in the field of electronic materials and components. This compound is primarily used as a source of high-purity titanium, which is essential in the production of various electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium fluotitanate hydrate can be synthesized through the reaction of potassium fluoride with titanium dioxide in the presence of hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiO2+6HF+2KF→K2TiF6+2H2O
The resulting potassium fluotitanate can then be hydrated to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ilmenite (a titanium-iron oxide mineral) with hydrofluoric acid and potassium hydroxide. The process involves several steps, including the purification of raw materials, controlled reaction conditions, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium fluotitanate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium chloride or potassium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: Compounds where fluoride ions are replaced by other anions.
Wissenschaftliche Forschungsanwendungen
Potassium fluotitanate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of high-purity titanium compounds and advanced ceramics.
Biology: It is utilized in the study of titanium’s biological interactions and potential biomedical applications.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.
Industry: It plays a crucial role in the production of electronic materials, such as semiconductors, capacitors, and transducers
Wirkmechanismus
The mechanism of action of potassium fluotitanate hydrate involves its ability to act as a source of titanium ions. In electronic applications, it facilitates the formation of high-purity titanium compounds, which are essential for the performance of electronic devices. The molecular targets and pathways involved include the formation of soluble titanium complexes, which can be reduced to yield pure titanium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium fluotitanate (Na₂TiF₆)
- Ammonium fluotitanate ((NH₄)₂TiF₆)
- Hydrogen fluotitanate (H₂TiF₆)
Comparison
Potassium fluotitanate hydrate is unique due to its stability and effectiveness as a titanium source. Compared to sodium fluotitanate and ammonium fluotitanate, it offers better stability under various conditions. Hydrogen fluotitanate, while effective, is less stable in acidic environments, making this compound a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
23969-67-7 |
|---|---|
Molekularformel |
F6Ti.H2O.2K F6H2K2OTi |
Molekulargewicht |
258.069 g/mol |
IUPAC-Name |
dipotassium;titanium(4+);hexafluoride;hydrate |
InChI |
InChI=1S/6FH.2K.H2O.Ti/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 |
InChI-Schlüssel |
CTVPHTNIWGQTMT-UHFFFAOYSA-H |
Kanonische SMILES |
O.[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


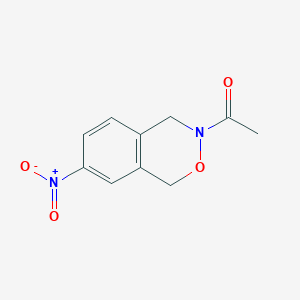
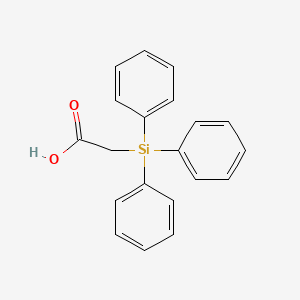
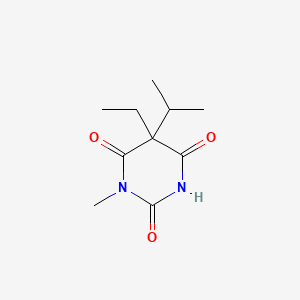
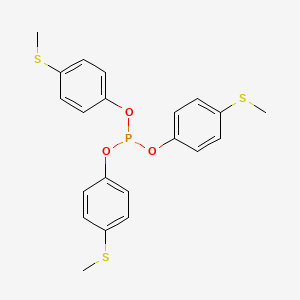
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
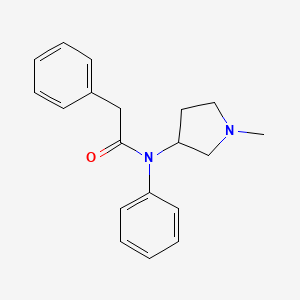
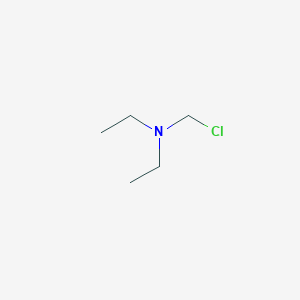
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
